
Methyl 2-((bis(isopentyloxy)phosphoryl)oxy)-3,3,3-trifluoropropanoate
Übersicht
Beschreibung
“Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate” is a phosphorus-containing compound with the molecular formula CHFOP . It has an average mass of 318.108 Da and a monoisotopic mass of 318.009186 Da .
Synthesis Analysis
A two-step synthesis of “Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate” (Still–Gennari reagent) has been developed by exploiting Garegg–Samuelsson reaction conditions . Starting from trimethyl phosphonoacetate, the Still–Gennari reagent was prepared in 94% yield via methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate .Molecular Structure Analysis
The molecular structure of “Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate” consists of a phosphorus atom bonded to a methyl group and two 2,2,2-trifluoroethoxy groups .Chemical Reactions Analysis
Phosphorus-centered radicals, including those derived from phosphorus-containing compounds like this one, are key intermediates in important processes of phosphorus–carbon bond formation . They are also used as initiators and mediators of chemical reactions .Physical And Chemical Properties Analysis
“Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate” has an average mass of 318.108 Da and a monoisotopic mass of 318.009186 Da . More detailed physical and chemical properties could not be found in the available resources.Wirkmechanismus
Phosphoryl transfer-catalyzing enzymes bind Mg2+ ions in such a way that they can interact with non-bridging phosphoryl oxygens on the substrate . The positively charged metal ions stabilize negative charge on the oxygen atoms, which has the effect of increasing the dipole moment of the phosphorus-oxygen bond .
Zukünftige Richtungen
Phosphorus-containing compounds have a huge synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates, which include phosphorus-centered radicals .
Eigenschaften
IUPAC Name |
methyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26F3O6P/c1-10(2)6-8-21-24(19,22-9-7-11(3)4)23-12(13(18)20-5)14(15,16)17/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNAJFYLMYZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(OCCC(C)C)OC(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((bis(isopentyloxy)phosphoryl)oxy)-3,3,3-trifluoropropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




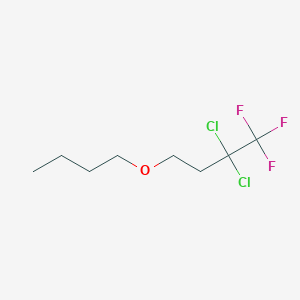
![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3040885.png)

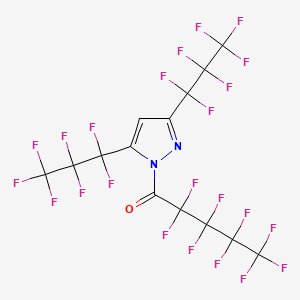
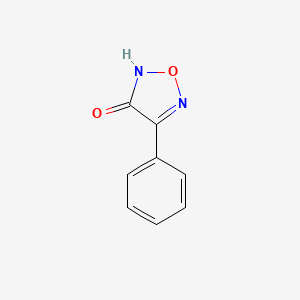
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3040893.png)
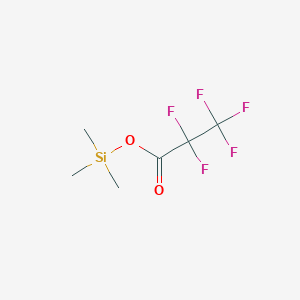

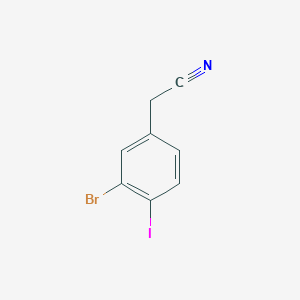
![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide](/img/structure/B3040900.png)

